molecular formula C18H18N4O3S2 B2874261 methyl 2-{[4-(3-methylphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 689748-81-0

methyl 2-{[4-(3-methylphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2874261
CAS No.: 689748-81-0
M. Wt: 402.49
InChI Key: AFJLFGGWZPDPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative featuring a 3-methylphenyl group at the 4-position of the triazole ring and a thiophene-2-carboxamide moiety at the 5-position. Such triazole-based structures are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

methyl 2-[[4-(3-methylphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-12-5-3-6-13(9-12)22-15(10-19-17(24)14-7-4-8-26-14)20-21-18(22)27-11-16(23)25-2/h3-9H,10-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJLFGGWZPDPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(3-methylphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the thiophene and methylphenyl groups via substitution reactions. The final step often involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(3-methylphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

Methyl 2-{[4-(3-methylphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-{[4-(3-methylphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiophene moiety may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with other 1,2,4-triazole derivatives, differing primarily in substituents on the triazole core, aromatic rings, and functional groups (e.g., esters, amides). Key structural analogs include:

Compound Name Key Substituents Biological Activity/Properties Source (Evidence ID)
2-{[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Chlorophenyl, p-tolylaminomethyl, acetamide Antimicrobial, kinase inhibition potential
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl, acetamide Anti-exudative (superior to diclofenac sodium)
Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 4-Fluorophenyl, 4-methyl-3-nitrobenzamide, ethyl ester Unspecified (structural similarity suggests enzyme interaction)
Methyl 2-[[4-methyl-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetate Morpholinosulfonylbenzamide, methyl ester High lipophilicity, potential kinase modulation

Key Observations :

  • Heterocyclic Moieties : The thiophene-2-carboxamide group distinguishes it from furan- or thiadiazole-containing analogs (e.g., ), which exhibit varied bioactivity due to electronic differences .
  • Ester vs. Amide : Methyl/ethyl esters (as in the target compound and ) generally improve membrane permeability compared to acetamide derivatives (), though amides may enhance target specificity .

Comparison with Analogues :

  • : Uses 2-bromoacetamide for sulfanylacetamide formation, differing in the final functional group (amide vs. ester) .
  • : Employs KOH-mediated alkylation with chloroacetamides, highlighting the role of base in sulfanyl linkage formation .
  • : Incorporates morpholinosulfonylbenzamide via DMF/LiH-mediated coupling, suggesting advanced methods for bulky substituents .

Pharmacological and Biochemical Properties

Anti-Exudative Activity ():

The target compound’s structural analog, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, demonstrated 52% inhibition of exudate volume at 10 mg/kg, outperforming diclofenac sodium (45% at 8 mg/kg).

Enzyme Interaction ():

Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate exhibited higher intermolecular interaction energy (-9.2 kcal/mol) with target enzymes compared to reference compounds (-7.5 kcal/mol). This underscores the importance of the sulfanylacetate group in enhancing binding affinity .

Kinase Inhibition ():

Compounds with p-tolylaminomethyl () or morpholinosulfonylbenzamide () substituents showed inhibitory activity against kinases like c-Jun N-terminal kinase (JNK), suggesting that bulky aromatic groups at the 5-position improve target engagement .

Biological Activity

Methyl 2-{[4-(3-methylphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Antitumor Activity

Research has shown that triazole derivatives exhibit significant antitumor activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, studies indicate that compounds with similar structures have demonstrated inhibition of key cancer-related pathways such as BRAF(V600E) and EGFR .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives are known for their efficacy against a range of bacterial and fungal pathogens. In vitro studies suggest that this compound exhibits promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some triazole derivatives have shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The specific compound under review may possess similar effects due to its structural features that allow interaction with inflammatory pathways .

Structure-Activity Relationship (SAR)

The SAR of triazole derivatives indicates that modifications to the triazole ring and substituents significantly influence biological activity. For instance:

  • Substituents on the phenyl ring : The presence of methyl groups enhances lipophilicity and may improve cellular uptake.
  • Thiophene moiety : This component can contribute to increased biological activity due to its electron-rich nature, which may interact favorably with biological targets.

Case Studies

  • Antitumor Efficacy : In a study evaluating various triazole derivatives against cancer cell lines (MCF-7 and Bel-7402), compounds similar to this compound displayed significant cytotoxicity, suggesting potential for development as anticancer agents .
  • Antimicrobial Testing : A comparative study assessed the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that compounds with similar structural motifs exhibited notable inhibition zones against tested bacteria and fungi .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.